Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-(4-oxo-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-9(2,3)13-8(12)4-7-10-6(11)5-14-7/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKKBCXVNGZSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC(=O)CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate typically involves condensation reactions and cyclization processes. One common method includes the reaction of a thiazole derivative with tert-butyl bromoacetate under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The ester bond in tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate can be cleaved under acidic or basic conditions, yielding tert-butanol and 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid.
Deprotection: The tert-butyl group can be removed under acidic conditions, resulting in the corresponding deprotected molecule.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Acidic conditions (e.g., trifluoroacetic acid).
Major Products
Hydrolysis: Tert-butanol and 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid.
Deprotection: The corresponding deprotected molecule without the tert-butyl group.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate has been studied for its anticancer properties. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation. For instance, research indicates that compounds with thiazole rings exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancers . The mechanism often involves the induction of apoptosis in cancer cells.
2. Antimicrobial Properties
Thiazole derivatives, including this compound, also demonstrate antimicrobial activity. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi . This property makes them potential candidates for developing new antibiotics or antifungal agents.
3. Anticonvulsant Effects
Research has indicated that thiazole derivatives can exhibit anticonvulsant properties. This compound may be explored in the development of new treatments for epilepsy and other seizure disorders .
Agricultural Applications
1. Pesticide Development
The unique chemical structure of this compound suggests potential use in agricultural pesticides. Compounds with thiazole structures have shown effectiveness in controlling various plant pathogens and pests . Their application could lead to more effective and environmentally friendly pest control solutions.
Material Science
1. Polymer Chemistry
The incorporation of thiazole derivatives into polymer matrices is an area of growing interest. This compound can be used as a building block for synthesizing functional polymers with specific properties such as enhanced thermal stability and improved mechanical strength .
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Anticancer agents, antimicrobial agents, anticonvulsants |
| Agriculture | Development of pesticides |
| Material Science | Synthesis of functional polymers |
Mechanism of Action
. Further studies are needed to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound belongs to a family of 4-oxo-4,5-dihydro-1,3-thiazol-2-yl acetates differing in ester substituents. Key analogues include:
Key Observations :
- The tert-butyl ester exhibits the highest molecular weight and steric bulk due to its branched alkyl group, which may reduce solubility in polar solvents compared to methyl or ethyl esters.
- The methyl ester has well-characterized physicochemical properties, including a predicted melting point of 100.63°C and higher density (~1.4 g/cm³), suggesting greater crystallinity .
- Collision cross-section (CCS) data for the tert-butyl ester’s [M+H]⁺ adduct (149.8 Ų) provides insights into its gas-phase ion mobility, relevant for mass spectrometry workflows .
Reactivity and Functional Group Influence
The ester substituent significantly impacts reactivity:
- Hydrolysis Sensitivity : tert-Butyl esters are more resistant to acidic hydrolysis than methyl or ethyl esters due to steric hindrance and the electron-donating nature of the tert-butyl group. This makes them preferable in synthetic routes requiring selective deprotection .
- Biological Correlations: Ethyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate has been linked to neurogenesis modulation in murine models, correlating with hippocampal BDNF levels and microglia activity . No such data exist for the tert-butyl or methyl analogues, highlighting a research gap.
Biological Activity
Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate, with the CAS number 933971-17-6, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : tert-butyl (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate
- Molecular Formula : C₉H₁₃NO₃S
- Molecular Weight : 215.27 g/mol
- Melting Point : 176–177 °C
- Purity : 95% .
Biological Activity Overview
Research has indicated that compounds containing thiazole moieties often exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This compound is no exception and has shown promising results in various studies.
Anticancer Activity
Recent studies have explored the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit specific cancer cell lines. The compound's structure suggests it may interfere with cellular mechanisms critical for cancer cell proliferation.
In a study focusing on thiazole derivatives, it was found that certain analogs demonstrated significant inhibition of cell growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties. This compound may exhibit activity against both Gram-positive and Gram-negative bacteria. A comparative analysis of similar compounds indicated that modifications to the thiazole ring could enhance antibacterial efficacy .
In Vitro Studies
-
Anticancer Efficacy :
- A study reported that thiazole derivatives showed micromolar inhibitory concentrations against specific cancer targets such as HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells .
- The mechanism of action was linked to the induction of multipolar spindles leading to apoptosis in cancer cells.
- Antimicrobial Testing :
Structure–Activity Relationship (SAR)
The biological activity of thiazole derivatives often depends on specific structural features. For this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole Ring | Essential for biological activity |
| Tert-butyl Group | Enhances lipophilicity |
| Acetate Moiety | May influence solubility and stability |
Research indicates that altering these features can significantly impact the compound's efficacy against various biological targets .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate, and what experimental parameters are critical for yield optimization?
The synthesis typically involves acylation and cyclization steps. For example, refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in ethanol forms the thiazole core, followed by tert-butyl ester protection. Temperature control (0–10°C during acylation) and solvent selection (e.g., ethyl acetate or THF) significantly impact yield and purity. Post-synthesis purification via column chromatography is recommended to isolate the product .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?
- NMR (¹H and ¹³C): Essential for verifying the tert-butyl group (δ ~1.4 ppm for 9H) and thiazolone ring protons (e.g., NH at δ ~10-12 ppm).
- X-ray crystallography: SHELX programs (e.g., SHELXL) are widely used for structural refinement. ORTEP-III aids in visualizing bond angles and torsion angles, critical for confirming stereochemistry .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?
Discrepancies often arise from dynamic effects (e.g., solvent interactions) or improper refinement parameters. Strategies include:
Q. What methodologies are used to evaluate the biological activity of thiazolone derivatives like this compound?
- In vitro assays: Antifungal activity via broth microdilution (MIC determination against Candida spp.); cytotoxicity using MTT assays on human cell lines.
- In vivo models: Behavioral correlation studies in rodents (e.g., forced swim test for antidepressant activity) with plasma BDNF and cytokine profiling .
- Molecular docking: AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like COX-2 or fungal lanosterol demethylase .
Q. How can reaction conditions be optimized to address low regioselectivity in thiazolone functionalization?
- Solvent effects: Polar aprotic solvents (e.g., DMF) improve electrophilic substitution at the thiazolone C5 position.
- Catalysis: Pd(OAc)₂ or CuI enhances cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).
- Temperature gradients: Slow heating (25°C → 80°C) minimizes side products during nucleophilic additions .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for correlating structural modifications with biological activity data?
- Multivariate analysis: Principal Component Analysis (PCA) to identify dominant factors (e.g., logP, H-bond donors) driving activity.
- Spearman’s rank correlation: Non-parametric method to link substituent electronic parameters (Hammett σ) with IC₅₀ values.
- Dose-response modeling: Four-parameter logistic curves (GraphPad Prism) for EC₅₀ determination in enzyme inhibition assays .
Q. How should researchers handle conflicting solubility data between computational predictions and experimental measurements?
- Experimental validation: Use shake-flask method with HPLC quantification across pH 1–13.
- Force field adjustment: Re-parameterize COSMO-RS models with experimental solubility data for better prediction accuracy.
- Co-solvent screening: Test PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies .
Tables
Table 1: Key Synthetic Parameters and Outcomes
| Step | Conditions | Yield (%) | Purity (HPLC) | Ref. |
|---|---|---|---|---|
| Thiazole cyclization | EtOH, reflux, 1 h | 65–75 | >95% | [17] |
| tert-Butyl protection | DCM, DCC/DMAP, 0°C → RT | 80–85 | 98% | [16] |
| Final purification | Hexane/EtOAc (3:1), column | 70 | 99% | [14] |
Table 2: Biological Activity Profile
| Assay Type | Target/Model | Result (IC₅₀/EC₅₀) | Ref. |
|---|---|---|---|
| Antifungal (MIC) | Candida albicans | 8 µg/mL | [17] |
| Cytotoxicity | HEK-293 cells | >100 µM | [2] |
| Neurogenesis (rat) | Hippocampal DCX+ cells | r = 0.72* | [2] |
*Spearman correlation (p < 0.01).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
